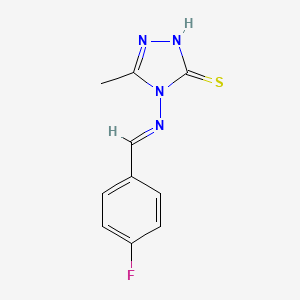

Triazole derivative.

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazole derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a five-membered ring structure with three nitrogen atoms. There are two primary isomers of triazole: 1,2,3-triazole and 1,2,4-triazole. These compounds have gained significant attention due to their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction can be catalyzed by copper (Cu(I)) to yield 1,4-disubstituted 1,2,3-triazoles under mild conditions . Another method involves the strain-promoted azide-alkyne cycloaddition, which does not require a metal catalyst .

1,2,4-Triazoles can be synthesized through the reaction of hydrazines with carboxylic acids or their derivatives, such as esters or nitriles. This reaction typically requires acidic or basic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of triazole derivatives often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired substitution pattern and the specific application of the triazole derivative. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Triazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents, acylating agents.

Major Products:

Oxidation: Triazolium salts.

Reduction: Dihydrotriazoles, triazolines.

Substitution: Halogenated triazoles, alkylated triazoles, acylated triazoles.

Aplicaciones Científicas De Investigación

Triazole derivatives have a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of triazole derivatives varies depending on their specific application. For example, antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, which is essential for ergosterol synthesis in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to fungal cell death . Triazole derivatives can also interact with various enzymes and receptors in biological systems, leading to their diverse pharmacological activities .

Comparación Con Compuestos Similares

Imidazoles: Contain a five-membered ring with two nitrogen atoms.

Pyrazoles: Contain a five-membered ring with two adjacent nitrogen atoms.

Tetrazoles: Contain a five-membered ring with four nitrogen atoms.

Triazoles, particularly 1,2,3-triazoles, are distinguished by their stability and versatility in forming hydrogen bonds and other interactions, making them valuable in drug design and other applications .

Propiedades

IUPAC Name |

4-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4S/c1-7-13-14-10(16)15(7)12-6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,14,16)/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDAEVXPZRJTQ-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1N=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-propyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5613480.png)

![4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5613495.png)

![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)

![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)

![3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B5613536.png)

![4-{[7-methoxy-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-methyl-2-piperazinone](/img/structure/B5613544.png)

![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-N'-phenylbenzenecarboximidamide](/img/structure/B5613567.png)

![5-(4-methoxyphenyl)-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5613574.png)